Product packaging for E,e-Carotene-3,3'-dione(Cat. No.:CAS No. 28840-14-4)

E,e-Carotene-3,3'-dione

Cat. No.: B1231040
CAS No.: 28840-14-4
M. Wt: 564.8 g/mol
InChI Key: IMFOMPZKWQBDLQ-DKLMTRRASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Carotenoid Classification and Biosynthetic Principles

Carotenoids are broadly categorized into two main classes based on their chemical structure:

Carotenes : These are non-polar hydrocarbons containing only carbon and hydrogen atoms. wikipedia.orgresearchgate.net Prominent examples include lycopene (B16060), the red pigment in tomatoes, and β-carotene, abundant in carrots. nih.govfoodandnutritionjournal.org

Xanthophylls : These are oxygenated derivatives of carotenes. nih.govwikipedia.org The presence of oxygen-containing functional groups, such as hydroxyl (-OH), keto (C=O), or epoxide groups, makes them more polar than carotenes. nih.govopenmedicinalchemistryjournal.com Lutein (B1675518), zeaxanthin (B1683548), and violaxanthin (B192666) are common examples of xanthophylls. nih.gov

The biosynthesis of all carotenoids originates from the central isoprenoid pathway. nih.gov The process begins with the C5 precursor, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). foodandnutritionjournal.orgmdpi.com Key steps in the pathway include:

Formation of GGPP : Geranylgeranyl pyrophosphate synthase (GGPS) catalyzes the formation of the C20 molecule geranylgeranyl pyrophosphate (GGPP). mdpi.comaocs.org

Phytoene (B131915) Synthesis : The first step unique to carotenoid biosynthesis is the condensation of two GGPP molecules by the enzyme phytoene synthase (PSY) to create the colorless C40 carotenoid, phytoene. wikipedia.orgaocs.org

Desaturation : A series of desaturation reactions, catalyzed by enzymes like phytoene desaturase (PDS), introduces conjugated double bonds into the phytoene backbone, forming compounds like ζ-carotene and ultimately the red-colored lycopene. nih.govfoodandnutritionjournal.org This conjugated system is the chromophore responsible for the pigment's ability to absorb light. nih.gov

Cyclization and Modification : Lycopene is a critical branch point. aocs.org Cyclase enzymes (such as lycopene β-cyclase and lycopene ε-cyclase) can add ring structures to one or both ends of the linear molecule to form various carotenes, like α-carotene and β-carotene. aocs.org Subsequent enzymatic actions, including hydroxylation, epoxidation, and ketolation, modify these carotene precursors to produce the vast array of xanthophylls. foodandnutritionjournal.orgencyclopedia.pub

Positioning of E,e-Carotene-3,3'-dione as a Ketoxanthophyll

This compound is a specific member of the carotenoid family. nih.gov Based on its molecular structure, it is definitively classified as a xanthophyll because it contains oxygen. foodb.cabovinedb.ca More specifically, it is categorized as a ketoxanthophyll , a subgroup of xanthophylls characterized by the presence of one or more ketone (C=O) functional groups on the carbon backbone. mdpi.comencyclopedia.pub

The formation of ketoxanthophylls involves the enzymatic oxidation of precursor xanthophylls. aocs.org For instance, the well-known ketoxanthophyll astaxanthin (B1665798) is derived from zeaxanthin through the action of a β-carotene ketolase enzyme. aocs.org Similarly, in red peppers, the enzyme capsanthin-capsorubin synthase converts epoxy-xanthophylls like antheraxanthin (B39726) and violaxanthin into the red ketoxanthophylls capsanthin (B1668288) and capsorubin (B42635). mdpi.comaocs.org this compound, featuring two ketone groups at the 3 and 3' positions of its ε-rings, is a product of such oxidative biosynthetic processes. nih.gov It has been identified as a pigment in the feathers of birds such as those in the Carduelis and Serinus genera and is also found in minor quantities in hen's egg yolk and certain fish. lipidbank.jp

Chemical Data for this compound

PropertyValue
IUPAC Name 3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one nih.gov
Molecular Formula C₄₀H₅₂O₂ nih.gov
Molecular Weight 564.8 g/mol nih.gov
CAS Number 28840-14-4 nih.gov
Class Xanthophyll, Ketoxanthophyll encyclopedia.pubfoodb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H52O2 B1231040 E,e-Carotene-3,3'-dione CAS No. 28840-14-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28840-14-4

Molecular Formula

C40H52O2

Molecular Weight

564.8 g/mol

IUPAC Name

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,37-38H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

IMFOMPZKWQBDLQ-DKLMTRRASA-N

SMILES

CC1=CC(=O)CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C

Isomeric SMILES

CC1=CC(=O)CC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(CC(=O)C=C2C)(C)C)\C)\C)/C)/C)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Distribution of E,e Carotene 3,3 Dione

Presence in Avian Species

Birds, particularly finches, are notable for their ability to metabolize dietary yellow carotenoids into more complex red and yellow pigments, including E,E-carotene-3,3'-dione, which are then deposited in feathers and other tissues.

Identification in Feathers

The presence of this compound is well-documented in the plumage of several bird species, where it contributes to yellow and red coloration.

Cardueline Finches : this compound, along with its hydroxylated derivative 3'-hydroxy-e,e-caroten-3-one, are considered principal yellow pigments in the feathers of finches belonging to the genera Carduelis and Serinus. lipidbank.jp In the European Goldfinch (Carduelis carduelis), this dione (B5365651) is one of four key carotenoids responsible for the conspicuous crimson patch on its face. csic.es

Cedar Waxwings : This carotenoid has been identified as the predominant yellow pigment in the characteristic yellow tail bands of the Cedar Waxwing (Bombycilla cedrorum). unm.edu

House Finches : Studies on the House Finch (Haemorhous mexicanus) have also detected this compound in its feathers. usf.edu Research comparing different subspecies found significantly higher concentrations of this pigment in H. m. frontalis males compared to H. m. griscomi males. usf.edu

Table 1: Identification of this compound in Avian Feathers

SpeciesCommon NameLocation in PlumageReference(s)
Carduelis carduelisEuropean GoldfinchCrimson facial patch csic.es
Carduelis & Serinus spp.Cardueline FinchesFeathers (Yellow Pigment) lipidbank.jp
Bombycilla cedrorumCedar WaxwingYellow tail bands unm.edu
Haemorhous mexicanus frontalisHouse FinchFeathers usf.edu

Detection in Egg Yolk

This compound is also found in the egg yolks of poultry, though typically in smaller quantities compared to primary dietary xanthophylls like lutein (B1675518). Its presence is the result of metabolic processes within the laying hen.

Hen's Egg Yolk : Small amounts of this compound have been consistently identified in hen's egg yolk. lipidbank.jpnih.gov Its formation is a clear demonstration of the hen's ability to metabolize other carotenoids. annualreviews.org Research has shown that dietary (3R,3'R)-Zeaxanthin is metabolized in the yolk through oxidation and rearrangement to yield (6S,6'S)-e,e-carotene-3,3'-dione. annualreviews.org Similarly, it can be formed from the metabolic oxidation of lutein. nih.gov

Occurrence in Aquatic Organisms

In the aquatic environment, this compound is primarily known as a metabolic intermediate in fish, formed from other ingested carotenoids.

Isolation from Marine and Freshwater Fish Species

This compound has been isolated from several fish species, where it plays a role in the metabolic pathways that convert dietary carotenoids into the pigments stored in skin and other tissues.

Metabolic Intermediate : In many fish of the order Perciformes, such as the red sea bream and yellowtail, this compound is a key intermediate in the conversion of astaxanthin (B1665798) to tunaxanthin (B1682045), a pigment responsible for the bright yellow color in their fins and skin. nih.govsemanticscholar.orgaensiweb.com This metabolic pathway is reductive, involving the conversion of astaxanthin to zeaxanthin (B1683548), which is then metabolized further via this compound. nih.gov

Fish Eggs : The compound has been identified in the eggs of the dolphin-fish (Coryphaena hippurus) and the flying fish (Prognichthys agoo). lipidbank.jp A proposed metabolic pathway in these species suggests the formation of tunaxanthins from astaxanthin, with (6S,6'S)-e,e-carotene-3,3'-dione as an intermediate. annualreviews.org

Table 2: this compound in Aquatic Organisms

OrganismCommon NameContextRoleReference(s)
PerciformesPerch-like Fish (e.g., Red Sea Bream, Yellowtail)Skin and FinsKey intermediate in astaxanthin to tunaxanthin metabolism nih.govsemanticscholar.orgaensiweb.com
Coryphaena hippurusDolphin-fishEggsIntermediate in tunaxanthin formation lipidbank.jpannualreviews.org
Prognichthys agooFlying FishEggsIntermediate in tunaxanthin formation lipidbank.jpannualreviews.org

Production by Microalgae and other Photosynthetic Microorganisms

While animals obtain carotenoids from their diet, microorganisms like algae and bacteria can synthesize them de novo. d-nb.info Microalgae are known to produce a vast array of carotenoids. mdpi.com Although direct, significant production of this compound by microalgae is not as commonly reported as for pigments like astaxanthin or β-carotene, the metabolic pathways exist. nih.govkoreascience.kr The enzymatic machinery required for its synthesis, specifically the oxidation of ε-rings, is present in these organisms, suggesting they are a primary source of the carotenoids that are later modified by animals in the food chain. d-nb.info

Microbial Sources and Metabolic Context in Bacteria and Fungi

Photosynthetic bacteria and certain fungi are primary producers of carotenoids. d-nb.infonih.gov They synthesize a wide variety of these pigments, which are then passed up the food chain. d-nb.info The fundamental biosynthetic pathways for creating the core carotenoid structure are well-established in these microbes. wikipedia.org The formation of (6RS,6'RS)-ε,ε-Carotene-3,3'-dione has been described as part of these metabolic pathways. d-nb.info While specific high-yield production of this particular dione by bacteria or fungi is not extensively documented, their role as the original synthesizers of the precursor carotenoids that animals later modify is crucial. For instance, canthaxanthin (B1668269), a related ketocarotenoid, is known to be produced by various bacteria, fungi, and algae. nih.gov

Identification in Select Plant Metabolomes

The identification of this compound within the complex metabolome of plants has been accomplished through advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection and mass spectrometry (MS), such as LC-QTOF-MS. mdpi.commdpi.com These methods allow for the separation, identification, and quantification of individual carotenoids from intricate plant extracts. Research has confirmed the presence of this compound in the tissues of a select number of plant species.

Detailed metabolomic analyses have revealed the presence of this compound in the flowers of Adonis aestivalis, commonly known as summer pheasant's eye. While astaxanthin and its esters are the predominant carotenoids in the red petals of this plant, canthaxanthin is also present as a component of its carotenoid profile. researchgate.netnih.gov

In the genus Capsicum, which includes various species of peppers, the carotenoid composition is diverse and dependent on the cultivar and ripening stage. nih.govnih.gov While capsanthin (B1668288) and capsorubin (B42635) are typically the main red pigments in ripe red peppers, studies have also identified this compound in the metabolome of certain Capsicum annuum cultivars. encyclopedia.pub Its concentration, however, is generally lower compared to other carotenoids.

The following table summarizes the findings from metabolomic studies on select plants where this compound has been identified.

Plant SpeciesPlant PartIdentification Method(s)Key Findings
Adonis aestivalisPetalsHPLC, FAB-MS, (1)H-NMRIdentified as a minor carotenoid alongside major components like astaxanthin and its esters. nih.gov
Capsicum annuumFruitHPLC, LC-MSDetected in various red pepper products; can be used to detect fraudulent color intensification. mdpi.com
Rosa 'Juicy Terrazza'PetalsTranscriptomics, MetabolomicsIdentified as one of the carotenoids contributing to the flower's color profile. nih.govresearchgate.net
Salix purpureaBarkMetabolomics, TranscriptomicsFound to be a key pigment in the purple bark, contributing to its coloration along with anthocyanins. nih.govnih.gov

Biosynthesis and Enzymatic Transformations of E,e Carotene 3,3 Dione

General Precursor Pathways Relevant to E,ε-Carotene-3,3'-dione

The fundamental building blocks for all carotenoids, including E,ε-carotene-3,3'-dione, are derived from two primary isoprenoid biosynthesis pathways. These pathways provide the essential five-carbon intermediates that are subsequently assembled into the characteristic C40 carotenoid skeleton.

Isoprenoid Biosynthesis: Mevalonate (B85504) (MVA) and Methylerythritol 4-Phosphate (MEP) Pathways

All isoprenoids, a vast and diverse class of molecules, are synthesized from the universal precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net Plants and some microorganisms utilize two independent pathways to produce these vital five-carbon units: the mevalonate (MVA) pathway, which operates in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govwikipedia.org

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net This is subsequently reduced to mevalonic acid (MVA) and further processed through a series of reactions to yield IPP, which can be isomerized to DMAPP. researchgate.net

The MEP pathway , on the other hand, starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.net A series of enzymatic steps then converts DXP to MEP, the first committed intermediate of this pathway, and ultimately to IPP and DMAPP. researchgate.netwikipedia.org In photosynthetic organisms, the MEP pathway is the primary source of precursors for the biosynthesis of carotenoids. wikipedia.org

While these pathways are spatially separate within the plant cell, there is evidence of cross-talk between them, allowing for a dynamic regulation of isoprenoid production. frontiersin.org

Formation of Geranylgeranyl Diphosphate (GGPP) as a Carotenoid Scaffold

Geranylgeranyl diphosphate (GGPP), a C20 compound, is the direct precursor for the synthesis of all carotenoids. nih.govnih.gov It is formed through the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS). nih.govnsfc.gov.cn

GGPP serves as a critical metabolic hub, providing the substrate for various isoprenoid-derived molecules, including chlorophylls, tocopherols, and gibberellins, in addition to carotenoids. oup.com The first committed step in the carotenoid biosynthetic pathway is the condensation of two molecules of GGPP by the enzyme phytoene (B131915) synthase (PSY) to form phytoene, a C40 hydrocarbon that represents the foundational structure of carotenoids. nih.govnsfc.gov.cn The regulation of GGPPS and PSY is crucial in controlling the flux of precursors into the carotenoid biosynthesis pathway. researchgate.net

Enzymatic Derivatization and Conversion Pathways Leading to E,ε-Carotene-3,3'-dione

The synthesis of E,ε-carotene-3,3'-dione involves the oxidative modification of pre-existing xanthophylls, specifically lutein (B1675518) and zeaxanthin (B1683548). These transformations are catalyzed by specific enzymes that introduce keto groups onto the carotenoid structure.

Oxidative Metabolism from Xanthophylls: Lutein and Zeaxanthin

E,ε-carotene-3,3'-dione is formed through the oxidation of the hydroxyl groups of lutein and zeaxanthin. annualreviews.orgnih.gov This metabolic conversion has been observed in various organisms, including birds and mammals. nih.govnih.gov In birds, dietary carotenoids are often metabolized to produce the diverse yellow, orange, and red pigments seen in their plumage. nih.govoup.com

The conversion of lutein to E,ε-carotene-3,3'-dione involves the oxidation of the hydroxyl group on the β-ring to a keto group, followed by the oxidation of the hydroxyl group on the ε-ring. annualreviews.org Similarly, zeaxanthin, which has two β-rings, can be metabolized to E,ε-carotene-3,3'-dione through the oxidation of its hydroxyl groups. annualreviews.org This process involves the formation of an ε-ring from a β-ring, a significant metabolic transformation. annualreviews.org

The presence of E,ε-carotene-3,3'-dione and its intermediates has been detected in various tissues, including human plasma and retina, suggesting that these metabolic pathways are active in mammals. nih.govcarotenoidsociety.orgnih.gov

The oxidative pathway from lutein and zeaxanthin to E,ε-carotene-3,3'-dione proceeds through several identifiable intermediates.

In the metabolism of lutein, the initial oxidation product is (3'R,6'R)-3'-hydroxy-β,ε-caroten-3-one. nih.gov Further oxidation leads to the formation of (6S,6'R)-ε,ε-carotene-3,3'-dione. annualreviews.org Another intermediate that has been identified is 3'-hydroxy-ε,ε-caroten-3-one. nih.govarvojournals.org

When zeaxanthin is the precursor, an important intermediate is 3-hydroxy-β,ε-caroten-3'-one. annualreviews.org The metabolic transformation of zeaxanthin can also lead to the formation of various ketocarotenoids, including astaxanthin (B1665798) and canthaxanthin (B1668269), through different enzymatic routes. pku.edu.cnnih.gov

The following table summarizes the key intermediates in the oxidative metabolism of lutein and zeaxanthin:

PrecursorIntermediate(s)Final Product
Lutein(3'R,6'R)-3'-hydroxy-β,ε-caroten-3-one, 3'-hydroxy-ε,ε-caroten-3-one(6S,6'R)-ε,ε-carotene-3,3'-dione
Zeaxanthin3-hydroxy-β,ε-caroten-3'-oneE,ε-carotene-3,3'-dione

Table 1: Intermediates in the oxidative conversion of Lutein and Zeaxanthin.

The conversion of carotenes to xanthophylls and subsequently to ketocarotenoids is orchestrated by two main classes of enzymes: hydroxylases and ketolases.

Carotene hydroxylases are responsible for introducing hydroxyl groups onto the carotene backbone, thereby forming xanthophylls like lutein and zeaxanthin. nih.govnih.gov There are two main types of carotene hydroxylases in plants: non-heme di-iron hydroxylases (BCH) that primarily act on β-rings, and cytochrome P450-type hydroxylases (CYP97A and CYP97C) that are involved in the hydroxylation of both β- and ε-rings. nih.govoup.com The hydroxylation of β-carotene to zeaxanthin is catalyzed by β-carotene hydroxylase (BCH). escholarship.org

Carotene ketolases , on the other hand, introduce keto groups at the C4 position of the β-ionone rings of carotenoids. plantae.org These enzymes are key to the formation of ketocarotenoids like astaxanthin and canthaxanthin from zeaxanthin. pku.edu.cnnih.gov The enzyme β-carotene ketolase (BKT) is responsible for this ketolation step. plantae.org While the direct ketolation of lutein to form E,ε-carotene-3,3'-dione is less characterized, the oxidation of the hydroxyl groups on the ε- and β-rings to keto groups effectively represents a ketolation process. In mammals, this oxidation is carried out by enzymes in the liver. nih.gov

The interplay between these hydroxylases and ketolases, or the enzymes performing their functions, dictates the specific carotenoid profile in an organism.

Metabolic Interconversions within Complex Carotenoid Networks (e.g., from Astaxanthin to Tunaxanthin)

The metabolic pathways of carotenoids in marine animals are complex and involve various interconversions. nih.gov A notable example is the reductive metabolic pathway that converts astaxanthin to tunaxanthin (B1682045), a process observed in several fish species. nih.govannualreviews.org This transformation is particularly important in marine fish like the yellowtail (Seriola quinqueradiata) and the red sea bream, where dietary astaxanthin is metabolized into yellow xanthophylls such as tunaxanthin. nih.govnih.govannualreviews.org

The proposed pathway for the conversion of (3S,3'S)-astaxanthin to tunaxanthin involves several key intermediates. A study on the carotenoids in the eggs of the dolphin fish (Coryphaena hippurus) and flying fish (Prognichthys agoo) suggested a pathway that proceeds through (3R,3'R)-zeaxanthin, (3R,6'S)-3-hydroxy-β,ε-caroten-3'-one, and ultimately (6S,6'S)-ε,ε-carotene-3,3'-dione. annualreviews.org This indicates that ε,ε-carotene-3,3'-dione is a crucial intermediate in this metabolic conversion. nih.gov

Feeding experiments with tilapia have further elucidated the metabolism of various carotenoids. capes.gov.br When tilapia were fed with astaxanthin, (3R,3'R)-zeaxanthin, lutein, and tunaxanthin, it was observed that these dihydroxy carotenoids were directly converted into vitamin A2 alcohol in the liver. capes.gov.br In the integument, conversions of the chiralities at the C-3, C-3', C-6, and/or C-6' positions of the β- and ε-end groups of the carotenoids occurred. capes.gov.br This highlights the dynamic nature of carotenoid metabolism and the formation of various stereoisomers within the organism.

Stereochemical Aspects and Isomerization Pathways

Formation of Geometric Isomers (e.g., E/Z Isomerization)

Carotenoids, including ε,ε-carotene-3,3'-dione, can exist as different geometric isomers due to the presence of multiple conjugated double bonds in their polyene chain. nih.gov These isomers are designated as either trans (E) or cis (Z). nih.gov The all-trans configuration is generally the most thermodynamically stable form. nih.gov However, exposure to factors like heat and light can induce the reversible isomerization of trans isomers to various cis isomers. nih.govresearchgate.net

The formation of Z-isomers results in a less linear molecular structure due to steric hindrance, which in turn affects the electronic and chemical properties of the carotenoid. nih.gov Common cis isomers found in nature and formed during isomerization reactions include the 9-cis and 13-cis forms. nih.gov For instance, the photoisomerization of all-trans-β-carotene predominantly yields the 9-cis isomer, while all-trans-zeaxanthin primarily forms the 13-cis isomer. nih.gov

The process of E/Z isomerization can occur in both the ground singlet (S₀) and triplet (T₁) states. nih.gov In the ground state, the activation energy for this transformation is high, leading to a slower isomerization rate. nih.gov The study of the isomerization of 3'-epilutein, a stereoisomer of lutein, through thermal and iodine-catalyzed photoisomerization has led to the identification of several mono-Z and di-Z isomers. researchgate.net This demonstrates the potential for a wide array of geometric isomers to be formed from a single carotenoid structure.

Generation and Analysis of Stereoisomers (R/S Configurations)

In addition to geometric isomerism, the presence of chiral centers in carotenoid molecules leads to the existence of stereoisomers, defined by their R/S configuration. Astaxanthin, for example, has two chiral centers at the 3 and 3' positions, giving rise to three possible stereoisomers: (3S,3'S), meso (3R,3'S), and (3R,3'R). nih.govwikipedia.org The distribution of these stereoisomers can vary significantly between different organisms. wikipedia.org

The analysis of stereoisomers is crucial for understanding the metabolic pathways and biological functions of carotenoids. Chiral column high-performance liquid chromatography (HPLC) is a key technique used to separate and identify different stereoisomers. arvojournals.orgnih.gov For instance, analysis of the human macular pigment revealed that the "zeaxanthin" fraction is actually a mixture of (3R,3'R)-zeaxanthin and meso-zeaxanthin (B1235934) [(3R,3'S)-β,β-carotene-3,3'-diol]. arvojournals.orgnih.gov

The metabolic conversion of carotenoids can lead to the formation of different stereoisomers. For example, in some fish, dietary (3R,3'R)-astaxanthin is thought to be the precursor of (3S,3'S)-zeaxanthin. annualreviews.org Furthermore, the transformation of dietary (3R,3'R)-zeaxanthin in frogs can lead to the formation of (3S,3'S)-zeaxanthin, likely through an oxidation step to β,β-carotene-3,3'-dione followed by a stereoselective reduction. arvojournals.org The study of these stereochemical transformations provides valuable insights into the enzymatic processes involved in carotenoid metabolism.

Molecular and Genetic Regulation of E,e-Carotene-3,3'-dione Biosynthesis

Identification and Functional Analysis of Associated Genes (e.g., crt genes)

The biosynthesis of carotenoids is governed by a set of genes, commonly referred to as crt genes. wikipedia.orguab.cat These genes encode the enzymes responsible for the sequential steps in the carotenoid biosynthetic pathway. wikipedia.orgwikipedia.org The identification and functional analysis of these genes are essential for understanding how the synthesis of specific carotenoids, including the precursors to ε,ε-carotene-3,3'-dione, is regulated.

The core carotenoid biosynthesis pathway begins with the formation of geranylgeranyl diphosphate (GGPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by GGPP synthase, which is encoded by the crtE gene. wikipedia.orgwikipedia.org Two molecules of GGPP are then condensed to form phytoene by the enzyme phytoene synthase, encoded by crtB. wikipedia.orgwikipedia.org Subsequent desaturation steps, catalyzed by enzymes like phytoene desaturase (crtI), lead to the formation of lycopene (B16060). wikipedia.orgwikipedia.orglipidbank.jp

Enzyme Reaction Mechanisms and Substrate Specificity

The biosynthesis and enzymatic transformations of E,ε-carotene-3,3'-dione involve a series of complex oxidation-reduction reactions, primarily occurring in organisms like birds and fish. annualreviews.orgcarotenoidsociety.org The formation of this diketocarotenoid is a result of specific enzymatic activities on dietary carotenoids, particularly xanthophylls like lutein and zeaxanthin. annualreviews.orgcarotenoidsociety.orgrsc.org

The metabolic conversion of lutein and zeaxanthin to E,ε-carotene-3,3'-dione is a stepwise process. carotenoidsociety.org In humans, oxidative metabolites of lutein and zeaxanthin, such as 3'-hydroxy-ε,ε-caroten-3-one and 3-hydroxy-β,ε-caroten-3'-one, have been identified in plasma, indicating the in vivo oxidation of these xanthophylls. rsc.org The proposed metabolic pathway suggests that these transformations involve a series of oxidation-reduction reactions. carotenoidsociety.org

In some fish species, a putative pathway for the formation of tunaxanthin from (3S,3'S)-astaxanthin has been proposed to proceed through several intermediates, including (3R,3'R)-zeaxanthin, (3R,6'S)-3-hydroxy-β,ε-caroten-3'-one, and ultimately (6S,6'S)-ε,ε-carotene-3,3'-dione. annualreviews.org This suggests a reductive metabolic pathway for astaxanthin in these organisms. annualreviews.org

The enzymatic conversion of a 3-hydroxy-β-end group of a xanthophyll to a 3-oxo-ε-end group has been demonstrated in mouse liver homogenates. researchgate.net This process, which requires the cofactor NAD+, involves dehydrogenation to an unstable 3-oxo-β-end intermediate, followed by the migration of a double bond. researchgate.net

Enzyme Substrate Specificity

The enzymes involved in these transformations exhibit a degree of substrate specificity. For instance, in chickens, (3R,3'R)-zeaxanthin is metabolized in the egg yolk through oxidation, first at the C-3 position and then at the C-3' position, which is accompanied by an allylic rearrangement to form an ε-ring from a β-ring. annualreviews.org Lutein, on the other hand, which already possesses a 3'-hydroxy-ε-ring, undergoes oxidation of this pre-existing ring to the corresponding 3'-one. annualreviews.org

The β-carotene-9',10'-dioxygenase 2 (BCO2) enzyme, found in mammals, fish, and birds, demonstrates broad substrate specificity. nih.gov It is known to cleave various carotenoids, including zeaxanthin and lutein, into smaller apocarotenoids. nih.gov Studies with recombinant mouse BCO2 have shown its capability to convert oxidized zeaxanthin metabolites, such as ε,ε-carotene-3,3'-dione, into apocarotenoids. nih.gov The enzyme catalyzes oxidative cleavage at the C9,C10 and C9',C10' double bonds of the carotenoid's polyene chain. nih.gov

The conversion of β-carotene to astaxanthin in some bacteria and algae involves the sequential action of a β-carotene, 3,3'-hydroxylase and a β-carotene ketolase. nih.gov The hydroxylase introduces hydroxyl groups at the 3 and 3' positions, while the ketolase adds keto groups at the 4 and 4' positions of the β-ionone rings. nih.gov

Table 1: Key Enzymes and their Substrates in Pathways Related to E,ε-Carotene-3,3'-dione

EnzymeSubstrate(s)Product(s)Organism/System
NAD+-dependent dehydrogenase Xanthophylls with a 3-hydroxy β-end groupXanthophylls with a 3-oxo ε-end groupMouse liver homogenate researchgate.net
β-carotene-9',10'-dioxygenase 2 (BCO2) Zeaxanthin, Lutein, ε,ε-carotene-3,3'-dioneApocarotenoids (e.g., 10',10-diapocarotene-10,10'-dial, 3-hydroxy-β-ionone)Mouse (recombinant) nih.gov
β-carotene, 3,3'-hydroxylase β-caroteneβ-cryptoxanthin, ZeaxanthinXanthophyllomyces dendrorhous nih.gov
β-carotene ketolase β-caroteneEchinenone (B51690), CanthaxanthinParacoccus sp.

Table 2: Proposed Metabolic Intermediates Leading to E,ε-Carotene-3,3'-dione

PrecursorIntermediate 1Intermediate 2Final ProductOrganism/Context
(3S,3'S)-Astaxanthin (3R,3'R)-Zeaxanthin(3R,6'S)-3-hydroxy-β,ε-caroten-3'-one(6S,6'S)-ε,ε-carotene-3,3'-dioneDolphin and flying fish eggs (putative pathway) annualreviews.org
Lutein 3-hydroxy-β,ε-caroten-3'-one-ε,ε-carotene-3,3'-dioneHuman plasma (oxidative metabolite) carotenoidsociety.orgrsc.org
(3R,3'R)-Zeaxanthin (3R,6'S)-3-hydroxy-β,ε-caroten-3'-one-(6S,6S')-ε,ε-carotene-3,3'-dioneChicken egg yolk annualreviews.org

Synthetic Methodologies for E,e Carotene 3,3 Dione

Total Chemical Synthesis Approaches

The complete chemical synthesis of carotenoids from simple, non-carotenoid starting materials is a complex endeavor, particularly for molecules with specific stereochemistry and less common end-groups like the ε-ring. While a dedicated total synthesis for ε,ε-carotene-3,3'-dione is not extensively documented in mainstream literature, the general principles are well-established through the industrial synthesis of related carotenoids such as canthaxanthin (B1668269) (β,β-carotene-4,4'-dione).

These syntheses typically employ a convergent building-block strategy, most famously the Wittig reaction or its Horner-Wadsworth-Emmons variant. nih.gov A common route involves the C15 + C10 + C15 assembly, where two C15 end-group synthons are coupled to a central C10 polyene dialdehyde. nih.govresearchgate.net

Key synthetic strategies that could be adapted for ε,ε-carotene-3,3'-dione include:

Wittig Olefination: This approach would require the synthesis of a C15-phosphonium salt containing a 3-keto-ε-ring. The synthesis of the optically active ε-ring itself is considered laborious. researchgate.net The starting materials would likely be complex cyclic ketones, which undergo a series of reactions to build the C15 side chain and install the phosphonium (B103445) salt functionality.

Sulfone-Based Methods: An alternative coupling strategy involves the use of sulfone intermediates, which can avoid the use of triphenylphosphine (B44618) required for Wittig salts. nih.gov This method involves coupling a C15-allylic sulfone with a C10-bischloroallylic sulfone. nih.gov

Synthesis from Ionone Derivatives: More recent total syntheses of carotenoids have utilized α-ionone or β-ionone as starting materials. nih.govresearchgate.net For an ε-ring system, a synthesis starting from α-ionone would be more relevant. A potential, though challenging, route could involve the chemical modification of α-ionone to introduce a ketone at the C-3 position, followed by chain extension reactions to form the necessary C15 synthon.

The primary difficulty in the total synthesis of ε,ε-carotene-3,3'-dione lies in the construction of the chiral 3-oxo-ε-ionone ring with the correct stereochemistry, which is significantly more challenging than the synthesis of the achiral 4-oxo-β-ionone ring found in canthaxanthin.

Table 1: Comparison of Total Synthesis Building-Block Strategies for Carotenoids

Strategy Key Reaction C15 End-Group Synthon C10 Central Synthon Reference
Wittig Synthesis Wittig Olefination C15-Triphenylphosphonium Salt C10-Dialdehyde nih.gov
Sulfone Method Julia-Kocienski Olefination C15-Allylic Sulfone C10-Bischloroallylic Sulfone nih.gov

Semi-Synthetic Routes from Precursor Carotenoids

Semi-synthesis, which utilizes abundant, naturally occurring carotenoids as starting materials, offers a more practical approach to obtaining ε,ε-carotene-3,3'-dione. The key is to select a precursor that already possesses the required ε-ring skeleton.

Oxidation of Lactucaxanthin (B1234549): The most direct semi-synthetic route involves the oxidation of lactucaxanthin ((3R,6R,3′R,6′R)-ε,ε-carotene-3,3′-diol). Lactucaxanthin has the requisite ε,ε-dicyclic structure with hydroxyl groups at the precise 3 and 3' positions. A documented method prepares (6R,6′R)-ε,ε-carotene-3,3′-dione through the oxidation of lactucaxanthin, which can be isolated from lettuce (Lactuca sativa), using nickel peroxide. nih.gov

Transformation from Lutein (B1675518): Lutein ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol) is a widespread dietary carotenoid with one β-ring and one ε-ring. While not a direct precursor, its oxidation products can include ε,ε-ring structures. The oxidation of lutein can yield 3'-oxo-lutein as a major product, but minor products, including ε,ε-carotene-3,3'-dione, have also been identified, suggesting that ring isomerization or further metabolic conversions can occur. researchgate.net

Conversion from Rhodoxanthin: Rhodoxanthin (4',5'-didehydro-4,5'-retro-β,β-carotene-3,3'-dione) is another potential, albeit more indirect, precursor. Its chemical reduction using agents like tellurium hydride has been shown to yield a mixture of racemic lutein and zeaxanthin (B1683548). researchgate.net The lutein fraction, containing the ε-ring, could then be isolated and subjected to an oxidation step to generate the 3-keto functionality, ultimately leading to the target dione (B5365651).

Table 2: Overview of Semi-Synthetic Routes to ε,ε-Carotene-3,3'-dione

Precursor Carotenoid Chemical Transformation Reagent(s) Product Reference
Lactucaxanthin Oxidation of diol Nickel Peroxide (6R,6'R)-ε,ε-Carotene-3,3'-dione nih.gov
Lutein Oxidation Various (e.g., MnO₂) 3'-Oxo-lutein (major), ε,ε-Carotene-3,3'-dione (minor) researchgate.net

Chemo-Enzymatic Synthesis and Biotransformation Strategies

Harnessing the specificity of enzymes offers a powerful strategy for producing complex carotenoids. This can involve using isolated enzymes or whole-cell microbial systems to perform targeted chemical modifications.

Biotransformation of Lutein: Strong evidence for the enzymatic synthesis of ε,ε-carotene-3,3'-dione comes from metabolic studies. Incubation of lutein with post-mitochondrial fractions from mouse liver resulted in the formation of ε,ε-carotene-3,3'-dione. nih.gov This demonstrates the existence of animal enzymes capable of oxidizing the 3-hydroxyl group on an ε-ring to a ketone, providing a clear proof-of-concept for a biotransformation-based approach.

Engineered Microbial Systems: While natural microorganisms producing ε,ε-carotene-3,3'-dione are not well-known, metabolic engineering provides a promising route. The general strategy for producing ketocarotenoids in non-carotenogenic microbes like Escherichia coli or yeast (Saccharomyces cerevisiae) is well-established. wikipedia.org This involves:

Introducing the genes necessary for the biosynthesis of a suitable precursor, such as lutein.

Introducing a carotenoid ketolase (oxygenase) enzyme that can specifically convert the 3-hydroxyl group of the ε-ring into a ketone.

The enzymes responsible for converting β-carotene to canthaxanthin (β-carotene ketolases CrtW and BKT/CrtO) are well-characterized and target the C-4 position of β-rings. amerigoscientific.comigem.orgnih.gov Finding or engineering a ketolase that acts on the C-3 position of an ε-ring is the critical step for this strategy. Research into the genetic modification of plants has shown that expressing an algal β-carotene oxygenase in Arabidopsis thaliana can produce novel ketocarotenoids, including 4-keto-lutein, demonstrating that enzymatic ketolation of lutein is feasible. nih.gov

Table 3: Relevant Enzymes and Systems for Biotransformation Strategies

Enzyme/System Enzyme Type Substrate(s) Product(s) Relevance Reference
Mouse Liver Fraction Carotenoid Oxygenase(s) Lutein ε,ε-Carotene-3,3'-dione Proof-of-concept for enzymatic C-3 ketolation of ε-ring. nih.gov
CrtW / BKT β-Carotene Ketolase β-Carotene, Echinenone (B51690) Echinenone, Canthaxanthin Model system for microbial ketocarotenoid production. amerigoscientific.comnih.gov

Advanced Spectroscopic and Analytical Characterization of E,e Carotene 3,3 Dione

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carotenoids, including ε,ε-carotene-3,3'-dione. Its high resolution and sensitivity enable the separation and quantification of complex mixtures.

The separation of geometric (Z/E or cis/trans) isomers of carotenoids is often achieved using C30 reversed-phase columns. These columns provide excellent shape selectivity, which is necessary to resolve the subtle structural differences between isomers. For instance, a simple HPLC method has been developed to separate up to 48 different geometric isomers of major human carotenoids in a single 62-minute run. nih.gov The elution order of these isomers can sometimes vary, with reports showing the (13Z)-isomer eluting before the (all-E) form, which is then followed by the (9Z)-isomer. researchgate.net

Quantification of these separated isomers is typically performed using a photodiode array (PDA) detector. nih.gov A key challenge in quantifying geometric isomers is the frequent lack of commercially available standards for the Z-isomers. nih.gov To overcome this, the isosbestic wavelength concept can be applied. nih.gov This involves identifying a wavelength at which the molar absorptivity of the E and Z isomers is identical, allowing for accurate total quantification using only the E-isomer standard. nih.gov

The presence of stereocenters in ε,ε-carotene-3,3'-dione necessitates the use of chiral chromatography to resolve its enantiomers and diastereomers. Chiral HPLC columns, such as those with a Pirkle covalent L-leucine stationary phase, have been successfully used to separate the stereoisomers of similar carotenoids like astaxanthin (B1665798). lipidbank.jp

An alternative approach to direct chiral separation is derivatization. Enantiomers can be reacted with a chiral derivatizing agent, such as di-(-)-camphanic acid chloride, to form diastereomers. These diastereomeric derivatives can then be separated using normal-phase HPLC. The separation of all ten possible stereoisomers of tunaxanthin (B1682045) (ε,ε-carotene-3,3'-diol) has been achieved through direct diastereomeric resolution on chiral columns, highlighting the power of this technique. arvojournals.org

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, offering high efficiency and shorter analysis times compared to traditional HPLC. lcms.cz

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of ε,ε-carotene-3,3'-dione. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for the analysis of carotenoids in complex mixtures. nih.gov

Common ionization techniques used for carotenoids include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov In positive ion mode APCI-MS, carotenoids typically show a protonated molecule [M+H]⁺. nih.gov For keto-carotenoids, ESI-MS often reveals sodium adduct ions [M+Na]⁺ in addition to the protonated molecule. nih.gov

Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. researchgate.net Characteristic fragment ions can be associated with specific functional groups within the carotenoid structure. researchgate.net For example, the loss of water ([M+H-18]⁺) is a common fragmentation pathway for hydroxylated carotenoids. researchgate.net By comparing the fragmentation patterns of an unknown compound with those of authentic standards or with data from the literature, its structure can be confidently identified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including ε,ε-carotene-3,3'-dione. researchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to determine the precise connectivity and stereochemistry of the molecule. mdpi.com

¹H NMR provides information about the different types of protons in the molecule and their neighboring environments through chemical shifts and coupling constants. mdpi.com ¹³C NMR complements this by providing information about the carbon skeleton. mdpi.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for assembling the complete molecular structure. mdpi.comyale.edu COSY identifies proton-proton couplings, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. yale.edu NOESY provides information about protons that are close in space, which is essential for determining the stereochemistry of the molecule. yale.edu The use of advanced NMR techniques has enabled the structural confirmation of novel carotenoids even with limited sample amounts. yale.edu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Analysis and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids, as their color is a direct result of their electronic structure. msu.edusci-hub.se The extensive system of conjugated double bonds in the polyene chain of ε,ε-carotene-3,3'-dione acts as a chromophore, absorbing light in the visible region of the electromagnetic spectrum. cirad.fr

The UV-Vis spectrum of a carotenoid is characterized by a distinctive shape with three maxima (often denoted as λmax). cirad.fr The position of these maxima and the fine structure of the spectrum provide valuable information about the length of the conjugated system and the presence of various functional groups. cirad.fr For instance, the esterification of hydroxyl groups does not significantly alter the UV-Vis spectrum of a carotenoid. cirad.fr

UV-Vis spectroscopy is also a simple and rapid method for the quantification of carotenoids. sci-hub.se According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. cirad.fr By measuring the absorbance at the λmax and using a known molar extinction coefficient, the concentration of ε,ε-carotene-3,3'-dione in a pure solution can be accurately determined. cirad.fr For mixtures, this method can provide an estimate of the total carotenoid content. cirad.fr

Table 1: UV-Vis Absorption Maxima of Selected Carotenoids

CarotenoidSolventλmax (nm)
β-CaroteneHexane425, 450, 477
Lutein (B1675518)Ethanol422, 445, 474
Zeaxanthin (B1683548)Hexane424, 450, 478
Lycopene (B16060)Hexane446, 472, 503

This table provides examples of UV-Vis absorption maxima for common carotenoids to illustrate the typical spectral range. The specific λmax for E,e-Carotene-3,3'-dione may vary depending on the solvent.

Circular Dichroism (CD) Spectroscopy for Chiral Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like ε,ε-carotene-3,3'-dione. creative-proteomics.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.de

The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. nih.gov Enantiomers of a chiral compound will exhibit mirror-image CD spectra, which provides a definitive method for assigning their absolute configuration. unipi.it Diastereomers, on the other hand, will have distinct CD spectra that are not mirror images of each other. unipi.it

By comparing the experimental CD spectrum of an unknown carotenoid with the spectra of known standards or with theoretical calculations, the absolute configuration of its stereocenters can be determined. creative-proteomics.com CD spectroscopy is also sensitive to the conformation of the molecule and can be used to study the aggregation of carotenoids. researchgate.net The intensity of the CD signal can be used to determine the enantiomeric purity of a sample. nih.gov

Mechanistic Biological Roles of E,e Carotene 3,3 Dione in Non Human Systems

Functional Role as an Intermediate in Xanthophyll Metabolic Cycles

E,e-Carotene-3,3'-dione is a key intermediate in the biosynthesis of other xanthophylls, particularly astaxanthin (B1665798). researchgate.net The metabolic pathway for its formation typically begins with β-carotene. wikipedia.orgnih.gov In a variety of organisms, including algae and bacteria, the enzyme β-carotene ketolase facilitates the conversion of β-carotene into this compound. nih.gov This process involves the addition of a keto group to the 4 and 4' positions of the β-carotene molecule. wikipedia.orgnih.gov

The biosynthesis of this compound can proceed through an intermediate, echinenone (B51690). nih.gov The same β-carotene ketolase enzyme first catalyzes the formation of echinenone from β-carotene, and then acts on the second β-ring to produce this compound. nih.gov In some organisms, this compound is a final product of their carotenoid metabolism. However, in others, it serves as a precursor for the synthesis of astaxanthin. nih.govnih.gov The subsequent conversion of this compound to astaxanthin is carried out by the enzyme β-carotene hydroxylase, which introduces hydroxyl groups at the 3 and 3' positions. nih.gov

In the yeast Xanthophyllomyces dendrorhous, this compound is one of the carotenoids produced, alongside β-carotene and zeaxanthin (B1683548), in the metabolic pathway leading to astaxanthin. nih.gov Similarly, in some engineered microbial systems, such as Saccharomyces cerevisiae, the introduction of genes for β-carotene ketolase and hydroxylase enables the production of astaxanthin, with this compound being a necessary intermediate. nih.gov

Table 1: Role of this compound in Xanthophyll Metabolism

Precursor Intermediate Enzyme Product Organism Examples
β-Carotene Echinenone β-carotene ketolase This compound Algae, Bacteria

Contribution to Biological Pigmentation Mechanisms

The vibrant reddish-orange color of this compound makes it a significant contributor to the pigmentation of various animal tissues. nbinno.comdsm-firmenich.com This is particularly evident in the aquaculture and poultry industries, where it is used as a feed additive to enhance the coloration of fish flesh, crustacean shells, and egg yolks. iacmcolor.orgnbinno.com

In poultry, the ingestion of feed containing this compound leads to the deposition of the pigment in the skin and egg yolks, resulting in a more intense and desirable color for consumers. nbinno.comnbinno.com Similarly, in aquaculture, it is crucial for imparting the characteristic pinkish-orange hue to the flesh of salmon and trout. nbinno.com This mimics the natural coloration these fish would acquire in the wild from consuming crustaceans and other organisms rich in carotenoids. nbinno.com

The mechanism of pigmentation involves the absorption of this compound in the intestine, its transport through the bloodstream, and its subsequent deposition in various tissues. nih.gov The specific coloration is a result of the molecule's ability to absorb certain wavelengths of light and reflect others, a property conferred by its extended system of conjugated double bonds. nbinno.com

Table 2: Applications of this compound in Animal Pigmentation

Animal Group Tissue Affected Desired Outcome
Poultry Egg yolks, Skin Enhanced yellow-orange to reddish color
Salmonid fish (Salmon, Trout) Flesh Pinkish-orange hue

Mechanistic Aspects of Antioxidant and Photoprotective Functions (in vitro/non-human models)

This compound exhibits potent antioxidant and photoprotective properties, which have been demonstrated in various in vitro and non-human models. wikipedia.orgnih.govresearchgate.net These functions are critical for protecting cells and tissues from damage induced by oxidative stress and excessive light exposure. nbinno.comnih.gov

One of the key antioxidant mechanisms of this compound is its ability to quench singlet oxygen, a highly reactive and damaging form of oxygen. nih.govresearchgate.net In a model membrane system using unilamellar liposomes, this compound was shown to be an effective quencher of singlet oxygen, with its efficiency being intermediate compared to other dietary carotenoids. researchgate.netnih.gov Studies have shown that its singlet oxygen quenching rate constant is significant, although it may be lower than that of β-carotene and lycopene (B16060). researchgate.netnih.gov The quenching process involves the transfer of energy from the excited singlet oxygen molecule to the carotenoid, returning the oxygen to its ground state and dissipating the energy as heat. researchgate.net

This compound is also a proficient scavenger of free radicals. nbinno.comnih.gov Its chemical structure, with the extended system of conjugated double bonds, allows it to effectively neutralize these unstable molecules. nbinno.com The process of free radical scavenging can occur through several mechanisms, including radical addition, electron transfer, and hydrogen abstraction. nih.gov By donating an electron or a hydrogen atom, this compound can stabilize free radicals and prevent them from causing damage to cellular components like lipids, proteins, and DNA. nbinno.com In vitro studies have demonstrated its capacity to scavenge radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net

The antioxidant activity of this compound can also contribute to photoprotection. nih.gov By quenching singlet oxygen and scavenging free radicals generated by exposure to UV radiation, it can help mitigate the damaging effects of sunlight on the skin and other tissues. researchgate.netnih.gov In animal models, dietary supplementation with carotenoids has been shown to enhance resistance to UV-induced erythema and reduce markers of inflammation and DNA damage. researchgate.net

Table 3: Comparative Singlet Oxygen Quenching Rates of Carotenoids

Carotenoid Quenching Rate Constant (x 10⁹ M⁻¹s⁻¹)
Lycopene 2.3 - 2.5
β-Carotene 2.3 - 2.5
Astaxanthin Intermediate
This compound Intermediate
Lutein (B1675518) 0.11

Data from a model membrane system. nih.gov

Involvement in Cellular Signaling Pathways (General Carotenoid Context)

In addition to their direct antioxidant actions, carotenoids, including this compound, can modulate various cellular signaling pathways. ingentaconnect.comresearchgate.net These interactions can influence gene expression and protein activity, thereby affecting a wide range of cellular processes. ingentaconnect.comnih.gov

One of the key pathways influenced by carotenoids is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification enzymes. nih.govmdpi.com Carotenoids can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant response. nih.govnih.gov

Carotenoids have also been shown to interact with the nuclear factor-κB (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a family of transcription factors that regulate the expression of genes involved in inflammation and immune responses. nih.gov By modulating the NF-κB pathway, carotenoids can exert anti-inflammatory effects. nih.govmdpi.com

Furthermore, carotenoids may influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK) and Akt pathways, which are involved in cell proliferation, differentiation, and apoptosis. ingentaconnect.comresearchgate.net The ability of carotenoids to modulate these pathways highlights their broader role in maintaining cellular homeostasis beyond their direct antioxidant functions. ingentaconnect.com

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Canthaxanthin (B1668269)
β-Carotene
Astaxanthin
Xanthophyll
Echinenone
Zeaxanthin
Lycopene
Lutein

Theoretical and Computational Studies on E,e Carotene 3,3 Dione

Quantum Chemical Calculations of Electronic Excited States

Quantum chemical calculations are essential for understanding the electronic structure and photophysical properties of E,e-Carotene-3,3'-dione, also known as canthaxanthin (B1668269). These computational methods provide insights into the nature of its electronic excited states, which are responsible for its characteristic red-orange color.

Time-dependent density functional theory (TD-DFT) is a frequently used method for investigating the excited states of medium to large molecules like canthaxanthin due to its balance of computational cost and accuracy. nih.gov However, TD-DFT has limitations as a single-reference method, as it may not accurately describe electronic states with significant multi-reference or double-excitation character. nih.gov For carotenoids, the two lowest excited states are typically the optically dark 1Ag- state (S1) and the strongly optically allowed 1Bu+ state (S2). nih.gov TD-DFT often fails to correctly predict the energy of the S1 state due to its double-excitation nature. acs.org

Despite these limitations, TD-DFT calculations have been successfully used to model the absorption spectra of canthaxanthin. For instance, calculations using the B3LYP functional can predict the lowest optically allowed vertical transition energy to the first excited state of 11Bu symmetry. acs.org More advanced methods, such as combined density functional and multi-reference configuration interaction (DFT/MRCI), have also been employed to study the electronic structures of canthaxanthin in both its neutral and cation-radical forms. researchgate.net These higher-level calculations provide a more accurate description of the complex electronic manifold of carotenoids. nih.govaps.org

Studies combining quantum mechanics/molecular mechanics (QM/MM) have been used to simulate the spectral properties of canthaxanthin in complex environments, such as within proteins. mdpi.com These calculations can reproduce experimental spectral shifts observed when canthaxanthin binds to a protein, demonstrating the influence of the local environment on the carotenoid's electronic states. mdpi.com For example, the distortion of the canthaxanthin molecule within a protein binding pocket can lead to substantial red shifts in its absorption spectrum. mdpi.com

Q & A

Q. What analytical methods are recommended for characterizing the stereochemical configuration of E,e-Carotene-3,3'-dione?

  • Methodological Answer : To determine stereochemistry, use nuclear magnetic resonance (NMR) spectroscopy to identify coupling constants and nuclear Overhauser effects (NOEs) that reveal spatial relationships between protons. Circular dichroism (CD) spectroscopy can further confirm chiral centers by analyzing optical activity. For definitive structural elucidation, single-crystal X-ray diffraction is preferred, as it provides atomic-resolution data on bond angles and stereochemistry .

Q. How can researchers accurately quantify this compound in complex biological matrices?

  • Methodological Answer : Employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for selective quantification. Optimize sample preparation by using solid-phase extraction (SPE) to isolate the compound from lipids and proteins. Validate the method with calibration curves using certified reference standards, and include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Q. What are the best practices for validating the purity of synthesized this compound?

  • Methodological Answer : Combine multiple orthogonal techniques:
  • HPLC with UV-Vis detection to assess chromatographic purity.
  • 1H/13C NMR to confirm molecular integrity and detect impurities.
  • Elemental analysis to verify empirical formula compliance.
    Document all procedures in scientific notebooks, including instrument parameters and raw data, to ensure reproducibility .

Advanced Research Questions

Q. What synthetic routes yield high enantiomeric purity of this compound?

  • Methodological Answer : Utilize asymmetric catalysis, such as chiral oxazaborolidine catalysts, to control ketone formation at the 3 and 3' positions. Purify intermediates via recrystallization in chiral solvents (e.g., ethyl lactate) to enhance enantiomeric excess. Monitor reaction progress with thin-layer chromatography (TLC) and confirm final purity using chiral HPLC .

Q. What strategies resolve discrepancies in reported photostability data of this compound across studies?

  • Methodological Answer : Conduct controlled replicate studies under standardized light sources (e.g., solar simulators with calibrated irradiance). Compare degradation kinetics in inert solvents (e.g., hexane) versus protic solvents (e.g., ethanol) to isolate solvent effects. Use quantum mechanical calculations (DFT) to model excited-state behavior and identify degradation pathways .

Q. How do solvent polarity and temperature affect the conformational dynamics of this compound?

  • Methodological Answer : Perform temperature-dependent UV-Vis and fluorescence spectroscopy to track shifts in absorption maxima and emission spectra. Use molecular dynamics (MD) simulations with explicit solvent models to correlate solvent polarity (e.g., dielectric constant) with torsional angles in the polyene chain. Validate findings with variable-temperature NMR to observe rotational barriers .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound’s antioxidant activity assays?

  • Methodological Answer : Standardize assay conditions (e.g., oxygen concentration, pH, and light exposure) and include positive controls (e.g., Trolox or ascorbic acid). Use multi-laboratory validation protocols, as outlined in EPA/NIH guidelines, to harmonize data collection. Publish raw datasets alongside processed results to enable independent verification .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?

  • Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Use multivariate regression to identify confounding variables (e.g., cell line variability, incubation time). Perform sensitivity analyses to assess the impact of outlier removal .

Research Design and Documentation

Q. How can researchers optimize experimental designs for studying this compound’s interactions with lipid membranes?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to create monolayer membranes with controlled lipid composition. Use fluorescence anisotropy to measure membrane rigidity changes. Document protocols in scientific notebooks with step-by-step reagent preparation and environmental conditions (e.g., temperature, humidity) to ensure replicability .

Q. What documentation standards are critical for publishing this compound research?

  • Methodological Answer :
    Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Provide detailed synthetic procedures, including reaction times, yields, and purification steps.
  • Deposit spectral data (NMR, MS) in public repositories like ChemSpider with unique identifiers.
  • Cite raw data using digital object identifiers (DOIs) to enhance traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E,e-Carotene-3,3'-dione
Reactant of Route 2
Reactant of Route 2
E,e-Carotene-3,3'-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.